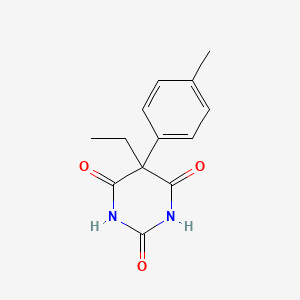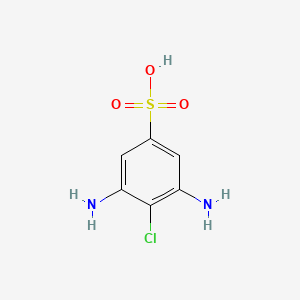
3,5-Diamino-4-chlorobenzene sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-4-chlorobenzene sulfonic acid is an organosulfur compound with the molecular formula C6H7ClN2O3S and a molecular weight of 222.649 g/mol . This compound is characterized by the presence of a benzenesulfonic acid group substituted with amino and chloro groups at specific positions on the benzene ring. It is a chiral molecule and is commonly used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,5-diamino-4-chloro- typically involves the sulfonation of benzene followed by the introduction of amino and chloro substituents. One common method involves the reaction of benzene with concentrated sulfuric acid to form benzenesulfonic acid. This intermediate is then subjected to nitration and reduction reactions to introduce the amino groups at the 3 and 5 positions. Finally, chlorination is carried out to introduce the chloro group at the 4 position .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 3,5-diamino-4-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are common practices in industrial settings to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diamino-4-chlorobenzene sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzenes, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
3,5-Diamino-4-chlorobenzene sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 3,5-diamino-4-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The presence of amino and chloro groups allows it to form strong interactions with biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, 3,4-diamino-: Similar structure but with amino groups at the 3 and 4 positions.
Benzenesulfonic acid, 4-chloro-: Contains a chloro group at the 4 position but lacks amino groups.
Sulfanilic acid: Contains a sulfonic acid group and an amino group but lacks a chloro group
Uniqueness
3,5-Diamino-4-chlorobenzene sulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for versatile reactivity and a wide range of applications in various fields .
Propiedades
Número CAS |
7057-68-3 |
|---|---|
Fórmula molecular |
C6H7ClN2O3S |
Peso molecular |
222.65 g/mol |
Nombre IUPAC |
3,5-diamino-4-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C6H7ClN2O3S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,8-9H2,(H,10,11,12) |
Clave InChI |
PIJNMVNHBRSTEJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1N)Cl)N)S(=O)(=O)O |
SMILES canónico |
C1=C(C=C(C(=C1N)Cl)N)S(=O)(=O)O |
Key on ui other cas no. |
7057-68-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


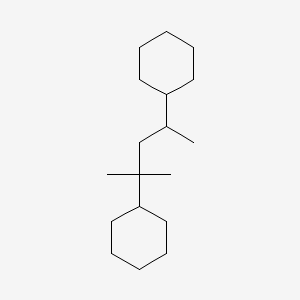
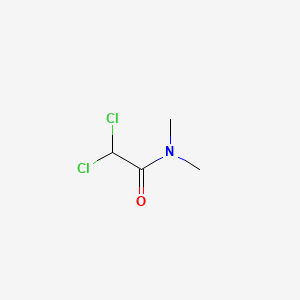
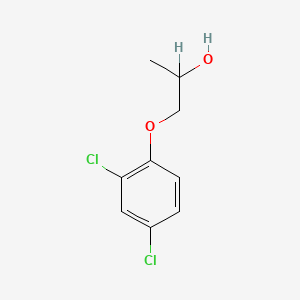
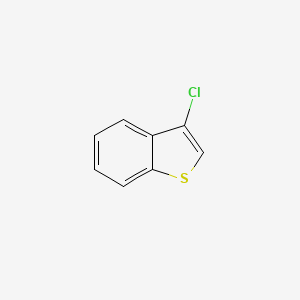
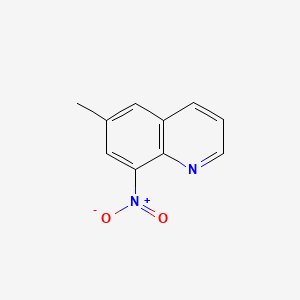
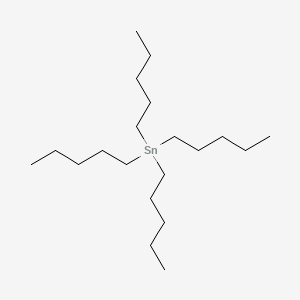
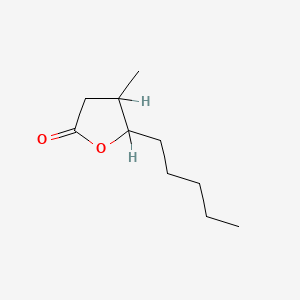
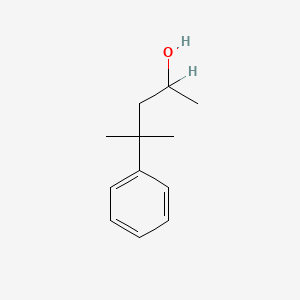
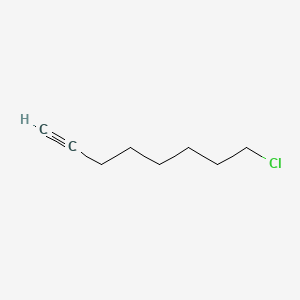
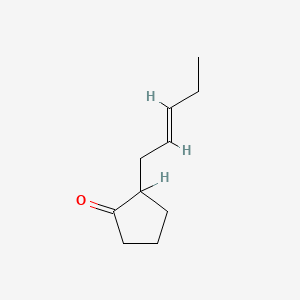
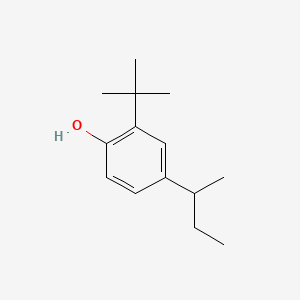
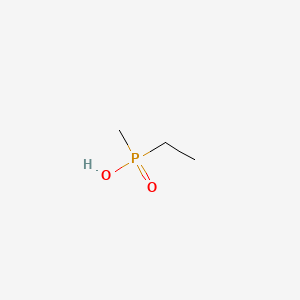
![[(4-Ethenylphenoxy)methyl]oxirane](/img/structure/B1605696.png)
